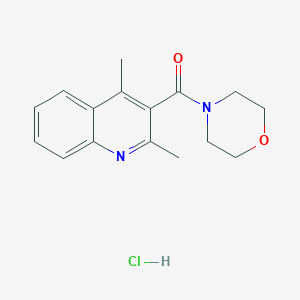
(2,4-Dimethylquinolin-3-yl)-morpholin-4-ylmethanone;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4-Dimethylquinolin-3-yl)-morpholin-4-ylmethanone;hydrochloride, also known as DMQM, is a chemical compound that has been synthesized for various scientific research purposes. DMQM has been found to have potential applications in the field of medicine, particularly in the development of drugs for the treatment of cancer and other diseases.
Mechanism of Action
(2,4-Dimethylquinolin-3-yl)-morpholin-4-ylmethanone;hydrochloride exerts its cytotoxic effects on cancer cells through the inhibition of topoisomerase II, an enzyme that is essential for DNA replication and cell division. (2,4-Dimethylquinolin-3-yl)-morpholin-4-ylmethanone;hydrochloride binds to the enzyme and prevents it from functioning properly, leading to DNA damage and cell death. (2,4-Dimethylquinolin-3-yl)-morpholin-4-ylmethanone;hydrochloride also induces apoptosis in cancer cells by activating the caspase pathway, a series of proteins that are involved in the programmed cell death process.
Biochemical and Physiological Effects:
(2,4-Dimethylquinolin-3-yl)-morpholin-4-ylmethanone;hydrochloride has been found to have a number of biochemical and physiological effects in addition to its cytotoxic and apoptotic effects on cancer cells. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-1beta, and to reduce the activity of NF-kappaB, a transcription factor that is involved in the regulation of immune and inflammatory responses. (2,4-Dimethylquinolin-3-yl)-morpholin-4-ylmethanone;hydrochloride has also been found to inhibit angiogenesis, the process by which new blood vessels are formed, by blocking the activity of vascular endothelial growth factor (VEGF).
Advantages and Limitations for Lab Experiments
One of the main advantages of (2,4-Dimethylquinolin-3-yl)-morpholin-4-ylmethanone;hydrochloride for lab experiments is its relatively simple synthesis method, which allows for large quantities of the compound to be produced with high yields. (2,4-Dimethylquinolin-3-yl)-morpholin-4-ylmethanone;hydrochloride is also relatively stable and can be stored for extended periods of time without significant degradation. However, one limitation of (2,4-Dimethylquinolin-3-yl)-morpholin-4-ylmethanone;hydrochloride is its cytotoxic effects on normal cells, which can make it difficult to use in vivo. In addition, (2,4-Dimethylquinolin-3-yl)-morpholin-4-ylmethanone;hydrochloride has not yet been extensively studied in clinical trials, so its safety and efficacy in humans are not yet fully understood.
Future Directions
There are several potential future directions for research on (2,4-Dimethylquinolin-3-yl)-morpholin-4-ylmethanone;hydrochloride. One area of interest is the development of (2,4-Dimethylquinolin-3-yl)-morpholin-4-ylmethanone;hydrochloride-based drugs for the treatment of cancer and other diseases. Researchers are also exploring the use of (2,4-Dimethylquinolin-3-yl)-morpholin-4-ylmethanone;hydrochloride as a tool for studying the mechanisms of topoisomerase II inhibition and apoptosis induction. In addition, there is interest in exploring the potential of (2,4-Dimethylquinolin-3-yl)-morpholin-4-ylmethanone;hydrochloride as a therapeutic agent for various inflammatory and angiogenic diseases. Finally, further studies are needed to fully understand the safety and efficacy of (2,4-Dimethylquinolin-3-yl)-morpholin-4-ylmethanone;hydrochloride in humans, particularly in the context of clinical trials.
Synthesis Methods
(2,4-Dimethylquinolin-3-yl)-morpholin-4-ylmethanone;hydrochloride can be synthesized through a reaction between 2,4-dimethylquinoline-3-carbaldehyde and morpholine-4-carboxylic acid. The reaction is catalyzed by a base such as triethylamine, and the resulting product is purified through recrystallization. The synthesis of (2,4-Dimethylquinolin-3-yl)-morpholin-4-ylmethanone;hydrochloride is relatively straightforward and can be achieved with high yields.
Scientific Research Applications
(2,4-Dimethylquinolin-3-yl)-morpholin-4-ylmethanone;hydrochloride has been extensively studied for its potential applications in the development of drugs for the treatment of cancer. It has been found to have cytotoxic effects on various cancer cell lines, including breast cancer, lung cancer, and leukemia. (2,4-Dimethylquinolin-3-yl)-morpholin-4-ylmethanone;hydrochloride has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, (2,4-Dimethylquinolin-3-yl)-morpholin-4-ylmethanone;hydrochloride has been found to have anti-inflammatory and anti-angiogenic properties, making it a promising candidate for the treatment of various inflammatory and angiogenic diseases.
properties
IUPAC Name |
(2,4-dimethylquinolin-3-yl)-morpholin-4-ylmethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2.ClH/c1-11-13-5-3-4-6-14(13)17-12(2)15(11)16(19)18-7-9-20-10-8-18;/h3-6H,7-10H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLGVLSAUNSSEKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=CC=CC=C12)C)C(=O)N3CCOCC3.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

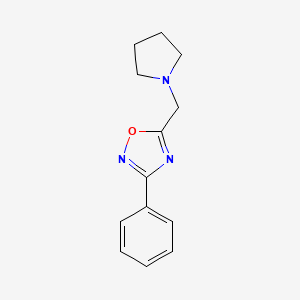
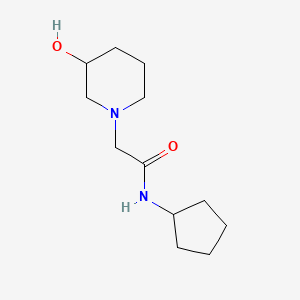
![2-[1-methyl-2,4-dioxo-7-(trifluoromethyl)pyrido[2,3-d]pyrimidin-3-yl]-N,N-bis(prop-2-enyl)acetamide](/img/structure/B7565079.png)
![4-fluoro-N-[1-[1-(4-fluorophenyl)-5-methylpyrazol-4-yl]ethyl]benzamide](/img/structure/B7565082.png)
![5-methyl-N-[1-(2-methylphenyl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B7565086.png)
![1-Cyclohexyl-1-methyl-3-[(2-methylpyrimidin-4-yl)methyl]urea](/img/structure/B7565096.png)
![N-[1-(2-bromophenyl)ethyl]acetamide](/img/structure/B7565104.png)
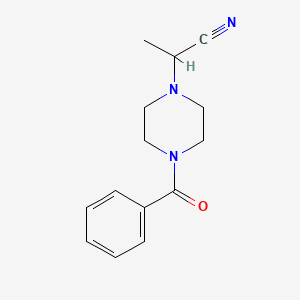
![1-(4-fluorophenyl)-N'-[(2-methoxy-5-methylphenyl)methyl]-N,N-dimethylethane-1,2-diamine](/img/structure/B7565125.png)
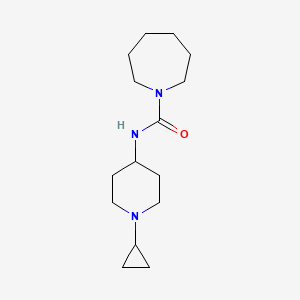
![N-[1-(3,4-difluorophenyl)ethyl]-2,2-dimethylpropanamide](/img/structure/B7565138.png)
![1-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)-1-ethyl-3-[(2-pyrazol-1-ylpyridin-4-yl)methyl]urea](/img/structure/B7565146.png)
![2-[1-[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]piperidin-2-yl]-1,3-benzothiazole](/img/structure/B7565154.png)
![1-[(4-Fluorophenyl)-(oxolan-2-yl)methyl]-3-(2-hydroxy-1-phenylethyl)urea](/img/structure/B7565159.png)